4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate
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Overview
Description
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential use in the development of therapeutic agents, particularly in the treatment of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-methoxyaniline with 6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile under specific conditions . The reaction typically requires the use of solvents like chloroform or DMSO and may involve sonication to enhance solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, DMSO, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating cancer, particularly as a kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A similar compound used as a kinase inhibitor in cancer treatment.
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: Another related compound with potential research applications.
Uniqueness
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile hexahydrate is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications. This versatility enhances its potential as a therapeutic agent and research tool.
Properties
Molecular Formula |
C26H41Cl2N5O9 |
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Molecular Weight |
638.5 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hexahydrate |
InChI |
InChI=1S/C26H29Cl2N5O3.6H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;;;;;;/h11-14,16H,4-10H2,1-3H3,(H,30,31);6*1H2 |
InChI Key |
MCTXCPBBQLECFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O.O.O.O.O.O |
Origin of Product |
United States |
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